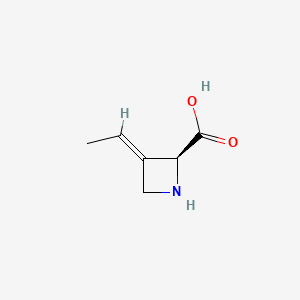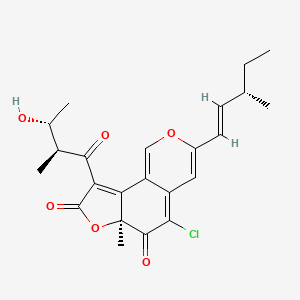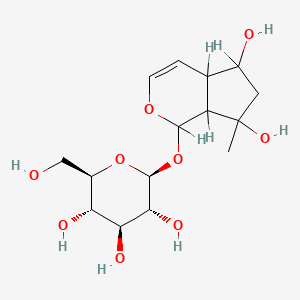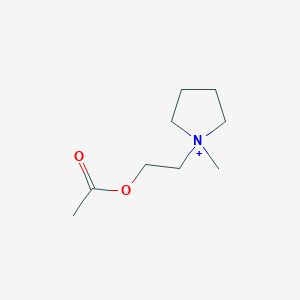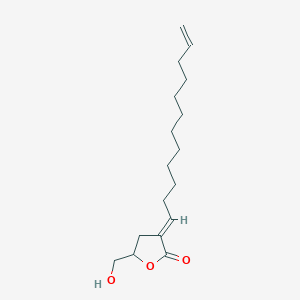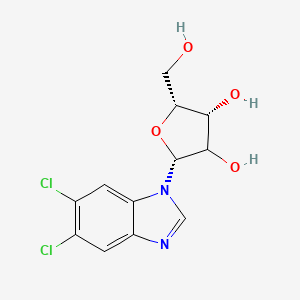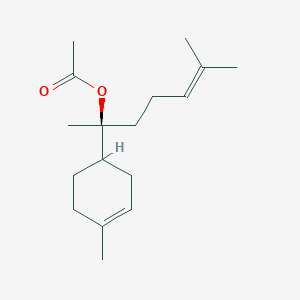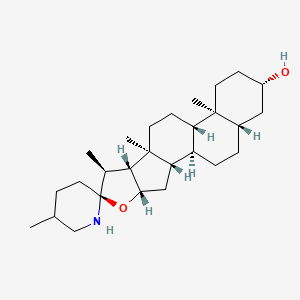
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one is a member of indoles.
Applications De Recherche Scientifique
Multifaceted Applications in Various Fields
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one, a versatile compound, has found applications in diverse fields due to its unique biochemical properties. Its applications span across industries such as textiles, medicine, and cosmetics. In the medical field, it has shown potential as a novel therapeutic drug derived from L-tryptophan, exhibiting anti-cancer and antibiotic actions. Its pharmacological significance is evident from its antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities. This compound's growing popularity in industrial markets highlights its broad range of applications and potential for future development (Ishani, Isita, & T. Vijayakumar, 2021).
Structural Analysis and Derivatives
A series of 3-methylidene-1H-indol-2(3H)-one derivatives, related to the multiple-receptor tyrosine kinase inhibitor sunitinib, have been analyzed. The solid-state structures of these derivatives were determined using single-crystal X-ray diffraction. This analysis provided detailed information about their molecular structures, which is crucial for understanding their interactions and potential applications in medicinal chemistry (J. Spencer et al., 2010).
Anticancer Potential
The compound's effectiveness against cancer has been a significant area of research. One study explored its combination with the histone deacetylase inhibitor suberoylanilide hydroxamic acid on MDA-MB-231 breast cancer cells. The study provided insights into the cellular mechanisms of its cytotoxic effect, including cell cycle perturbation and modulation of autophagy/apoptosis pathways. This research highlights the compound's potential as a drug-like molecule for treating aggressive breast carcinoma (Mariangela Librizzi, J. Spencer, & C. Luparello, 2016).
Crystal Structure Insights
The conformation and crystal structure of dipyrrinones with oxindole components, including derivatives of (3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one, have been studied. These analyses, including 1H-NMR NOE and X-ray crystallography, confirm various molecular configurations and are essential for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (S. Boiadjiev & D. Lightner, 2003).
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-11(8-9-4-3-7-14-9)10-5-1-2-6-12(10)15-13/h1-8,14H,(H,15,16)/b11-8+ |
Clé InChI |
SEZFNTZQMWJIAI-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C\C3=CC=CN3)/C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



